N-Isopropyl 4-fluoro-2-nitroaniline
Overview
Description
N-Isopropyl 4-fluoro-2-nitroaniline is an organic compound with the molecular formula C9H11FN2O2. It is a yellow solid that is used in various chemical applications. This compound is notable for its unique combination of functional groups, including an isopropyl group, a fluoro group, and a nitro group attached to an aniline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl 4-fluoro-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by the alkylation of the resulting 4-fluoro-2-nitroaniline with isopropyl halides under basic conditions . Another method involves the direct reaction of 4-fluoronitrobenzene with isopropylamine in the presence of a transition metal catalyst and an organic solvent under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques due to their efficiency and high yield. The process involves the use of transition metal catalysts such as palladium or platinum, which facilitate the hydrogenation of nitro groups to amines under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl 4-fluoro-2-nitroaniline undergoes several types of chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used, though they are less frequently employed.
Major Products Formed
Reduction: N-Isopropyl 4-fluoro-2-aminobenzene.
Substitution: Products depend on the nucleophile used, such as N-isopropyl 4-thio-2-nitroaniline when using thiols.
Scientific Research Applications
N-Isopropyl 4-fluoro-2-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Isopropyl 4-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitroaniline: Lacks the isopropyl group, making it less hydrophobic and less reactive in certain chemical reactions.
N-Isopropyl 2-nitroaniline: Lacks the fluoro group, resulting in different reactivity and stability profiles.
N-Isopropyl 4-chloro-2-nitroaniline: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.
Uniqueness
N-Isopropyl 4-fluoro-2-nitroaniline is unique due to the presence of both the fluoro and nitro groups, which confer distinct chemical properties such as increased stability and reactivity. The isopropyl group also enhances its hydrophobicity, making it more suitable for certain applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
4-fluoro-2-nitro-N-propan-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCNMSQFQYZNFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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